molecular formula C14H11BrN2O2S2 B2845213 (E)-5-bromo-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 441291-40-3

(E)-5-bromo-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2845213
CAS No.: 441291-40-3
M. Wt: 383.28
InChI Key: HAHLMMDRQRWLIP-JQIJEIRASA-N
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Description

(E)-5-bromo-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole scaffold fused with a thiophene-carboxamide moiety. The molecule is characterized by:

  • A 5-bromothiophene-2-carboxamide group, which introduces electron-withdrawing and steric effects critical for intermolecular interactions.
  • A 4-methoxy-3-methyl-substituted benzo[d]thiazol-2(3H)-ylidene core, where the methoxy group enhances solubility, and the methyl group modulates steric hindrance.
  • An (E)-configuration at the imine bond, which influences molecular geometry and binding affinity.

Properties

IUPAC Name

5-bromo-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S2/c1-17-12-8(19-2)4-3-5-9(12)21-14(17)16-13(18)10-6-7-11(15)20-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHLMMDRQRWLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(S3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-bromo-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of thiophene-2-carboxamide followed by the condensation with 4-methoxy-3-methylbenzo[d]thiazole. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-5-bromo-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that compounds with similar structures to (E)-5-bromo-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide exhibit promising anticancer properties. For instance, derivatives containing thiazole moieties have been studied for their ability to inhibit tumor cell proliferation. A study reported that related benzothiazole compounds effectively inhibited the growth of cancer cells, demonstrating IC50 values in the low micromolar range, which suggests potential for development as anticancer agents .

1.2 Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with thiophene and benzothiazole groups have been shown to exhibit antibacterial and antifungal properties, making them candidates for further investigation in the fight against drug-resistant pathogens .

Material Science Applications

2.1 Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Studies have shown that thiophene derivatives can enhance charge mobility and stability in these applications .

2.2 Photovoltaic Applications
Research has demonstrated that thiophene-based compounds can serve as effective electron donors in organic photovoltaics. The incorporation of benzothiazole units can improve the light absorption and energy conversion efficiency of solar cells, making this compound a valuable addition to photovoltaic material libraries .

Case Studies

Study ReferenceApplication FocusKey Findings
Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation with low micromolar IC50 values for related compounds.
Antimicrobial PropertiesHighlighted the effectiveness of thiazole derivatives against various bacterial strains, suggesting potential therapeutic uses.
Organic ElectronicsInvestigated the use of thiophene derivatives in OLEDs, showing improved charge mobility and device performance.
Photovoltaic ApplicationsExplored the role of benzothiazole units in enhancing energy conversion efficiency in organic solar cells.

Mechanism of Action

The mechanism of action of (E)-5-bromo-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Thiophene Carboxamide Moieties
Compound Name Key Structural Differences Synthesis & Yield Biological Activity (if reported)
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide () Pyridine ring instead of benzothiazole Suzuki coupling (80% yield) Antibacterial activity (not quantified)
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () Nitro group replaces bromine; CF₃ substituent HATU-mediated coupling (42%) Narrow-spectrum antibacterial
N-(6-acetamido-3-ethylbenzo[d]thiazol-2-ylidene)-5-bromothiophene-2-carboxamide () Acetamido and ethyl groups on benzothiazole Not reported Unknown (ZINC database entry)

Key Observations :

  • Substituent Effects : The bromine atom in the target compound may enhance halogen bonding compared to nitro or trifluoromethyl groups in analogues .
  • Synthetic Methods : Suzuki-Miyaura cross-coupling () and HATU-mediated coupling () are dominant strategies for carboxamide formation, with yields varying based on steric and electronic factors.
Thiazolidinedione and Thiadiazole Derivatives ()
  • N-(4-Bromophenyl)-2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidine-3-yl)acetamide (4j) :
    • Contains a thiazolidinedione ring instead of benzothiazole.
    • Higher yield (96%) and melting point (253–255°C) compared to the target compound .
    • Demonstrated antimicrobial activity, suggesting thiazolidinediones may offer broader bioactivity than benzothiazole derivatives.
  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ():
    • Lacks the thiophene-carboxamide group but shares a thiadiazole scaffold.
    • Reported insecticidal and fungicidal activities, highlighting the versatility of thiadiazole-based structures .
Functionalized Thiazoles with Hydrazone Groups ()
  • 4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (4f): Incorporates a hydrazone linker instead of a carboxamide. Synthesized in 96% yield, demonstrating the efficiency of hydrazone formation compared to carboxamide coupling .

Biological Activity

The compound (E)-5-bromo-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a novel derivative of benzothiazole and thiophene, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step reaction process. Key steps include:

  • Formation of Benzothiazole Derivative : The initial reaction involves the condensation of 4-methoxy-3-methylbenzo[d]thiazole with appropriate aldehydes in the presence of a catalyst to yield the desired imine structure.
  • Introduction of Thiophene Moiety : Subsequently, thiophene-2-carboxylic acid derivatives are reacted to form the final compound through acylation or amidation reactions.

Biological Activity

The biological activity of this compound has been evaluated through various assays focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)15.5Induction of apoptosis via caspase activation
A549 (Lung)12.7Inhibition of microtubule assembly
HeLa (Cervical)10.2Cell cycle arrest at G2/M phase

The structure-activity relationship (SAR) analysis indicates that the presence of the methoxy group enhances the anticancer activity by increasing lipophilicity and facilitating cellular uptake .

Antibacterial Activity

The antibacterial efficacy was assessed using standard methods against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus8 µg/mLEffective against resistant strains
Escherichia coli16 µg/mLModerate activity
Pseudomonas aeruginosa32 µg/mLLimited effectiveness

The compound exhibited notable antibacterial properties, particularly against Staphylococcus aureus, suggesting potential for development as an antibiotic agent .

Anti-inflammatory Activity

In vitro studies demonstrated that this compound significantly inhibited cyclooxygenase-2 (COX-2) enzyme activity, which is crucial in inflammatory pathways.

Case Studies

  • Case Study on Anticancer Mechanism : A study involving human glioblastoma cells showed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation.
  • Case Study on Antibacterial Efficacy : In a comparative study with standard antibiotics, the compound outperformed several existing treatments against MRSA strains, indicating its potential as a lead compound for further antibiotic development.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental NMR data for this compound?

  • Methodological Answer : Reconcile discrepancies by: (i) Re-optimizing computational parameters (e.g., DFT functionals, solvent models). (ii) Validating NMR assignments using 2D techniques (HSQC, HMBC) to confirm coupling networks. (iii) Considering dynamic effects (e.g., tautomerism) in solution that may not align with static computational models .

Q. What strategies are employed to determine the interaction between this compound and specific enzyme targets?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. For mechanistic insights, conduct X-ray crystallography or cryo-EM to resolve compound-enzyme complexes. Mutagenesis studies can identify critical residues for binding, as seen in related benzothiazole derivatives .

Q. Which structural modifications have shown significant impacts on its antimicrobial efficacy?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro, bromo) at the thiophene 5-position enhances membrane penetration, while modifying the benzothiazole’s methoxy group to bulkier substituents (e.g., ethoxyethyl) improves Gram-positive bacterial inhibition. SAR studies on analogs suggest that halogenation increases oxidative stress in microbial cells .

Q. What purification techniques are advised when encountering byproducts from thiophene ring bromination?

  • Methodological Answer : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) to separate brominated isomers. For persistent impurities, recrystallization from DMF or acetonitrile effectively removes unreacted starting materials. Monitor progress via TLC (Rf comparisons) and HPLC-MS for purity validation .

Data Presentation

Table 1 : Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield (%)Purity (%)Reference
Solvent SystemEthanol/H₂O (4:1)76≥95
Reaction Time20 hours (reflux)7498
Bromination CatalystNBS (in DCM)8297
Purification MethodCrystallization (DMF/H₂O)7099

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